molecular formula C20H24N4O B2861971 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine CAS No. 1021131-14-5

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine

Cat. No.: B2861971
CAS No.: 1021131-14-5
M. Wt: 336.439
InChI Key: HDNDBJPLZOXHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is a complex organic compound that features a cyclopropyl group, a pyridazine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropyl group. Common reagents used in these reactions include cyclopropyl bromide, 2,4-dimethylphenyl hydrazine, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings, such as pyridazinone, which exhibit a range of biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety, known for their use in pharmaceuticals as antihistamines or antipsychotics.

Uniqueness

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDBJPLZOXHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.